Exherin

Übersicht

Beschreibung

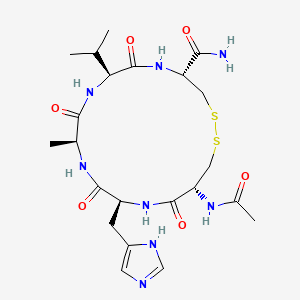

Exherin, or ADH-1, is a biotechnology compound developed by Adherex. It’s a small, cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities . It targets N-cadherin, a protein present on certain tumor cells and established tumor blood vessels . N-cadherin is overexpressed in a variety of tumors, making it an important target for developing anti-cancer treatments .

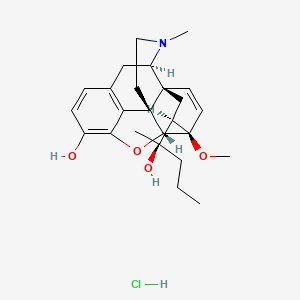

Molecular Structure Analysis

Exherin has a molecular formula of C22H34N8O6S2 and a molecular weight of 570.7 g/mol . It’s a cyclic pentapeptide, meaning it consists of a ring of five amino acids . The detailed 3D conformer or 2D structure can be found in databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Cell Adhesion Inhibition

Exherin is a cyclic pentapeptide molecule (N-Ac-CHAVC-NH2) that has been developed as a cell adhesion inhibitor of N-cadherin . It interferes with the recognition sequence His-Ala-Val, disrupting the normal function of N-cadherin, which plays a crucial role in cell adhesion .

Anti-Tumor Therapeutic Potential

Both in vitro and in vivo studies have confirmed the anti-tumor therapeutic potential of ADH-1 . By inhibiting N-cadherin, Exherin disrupts the cell adhesion that is often critical for tumor growth and metastasis .

Preclinical Safety and Pharmacokinetic Evaluation

Exherin has undergone preclinical safety and pharmacokinetic evaluation in Beagle dogs . The studies found that Exherin was well tolerated, with no significant treatment-related pathology or gender-specific findings .

Vascular Disruptive Effect

Exherin competitively inhibits N-cadherin, resulting in a vascular disruptive effect on tumor vasculature . This disruption can potentially starve the tumor of nutrients, inhibiting its growth .

Clinical Trials for Solid Tumors

Exherin has been evaluated in clinical trials for the treatment of advanced solid tumors . The trials were designed to assess the toxicity of ADH-1 and to determine the maximal tolerated dose .

Modest Anti-Tumor Effect in N-cadherin Expressing Tumors

Clinical trials have shown that Exherin has a modest anti-tumor effect in tumors which express N-cadherin . This suggests that the effectiveness of Exherin may be dependent on the presence of N-cadherin in the tumor cells .

Wirkmechanismus

Target of Action

Exherin’s primary target is N-cadherin , a cell-surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell–cell adhesion and signaling mechanisms . N-cadherin may be upregulated in some aggressive tumors and the endothelial cells and pericytes of some tumor blood vessels .

Mode of Action

Exherin selectively and competitively binds to and blocks N-cadherin . This interaction may result in disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis .

Biochemical Pathways

Exherin affects the N-cadherin mediated signaling pathways . N-cadherin appears to act as a tumor cell survival factor . It is involved in facilitating leukemia cell survival, evasion from apoptosis, and cell dormancy, ultimately resulting in treatment resistance . N-cadherin also regulates Wnt/β-catenin signaling, a conserved pathway that plays a role in physiological processes, including differentiation, proliferation, and cell fate determination .

Pharmacokinetics

The pharmacokinetics of Exherin have been studied in Beagle dogs . The AUC, t 1/2, and C max increased with dose and at 10 and 50 mg/kg/day AUC and C max were slightly greater on Day 14 compared to Day 1 . The drug was found to be well tolerated in Beagle dogs, without cardiovascular effects .

Result of Action

The molecular and cellular effects of Exherin’s action include disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis . It also causes changes in gene expression, leading to alterations in cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Exherin. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . .

Eigenschaften

IUPAC Name |

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVLRGLGWNWPSS-BXBUPLCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044036 | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

While ADH-1 has a single molecular target, N-cadherin, we believe its anti-cancer effect results from two distinct mechanisms of action - apoptosis and tumor vessel angiolysis. N-cadherin appears to act as a tumor cell survival factor. In cell culture studies, inhibition of N-cadherin binding between tumor cells has been shown to cause apoptosis of tumor cells, we believe as a result of disrupting the cadherin-regulated cell survival signals. ADH-1 also appears to disrupt the blood vessels needed for cancerous tumors to grow and flourish, with hemorrhaging having been noted in both our clinical and preclinical studies. We believe the mechanism for this disruption is either a competitive inhibition of the binding of cadherins between the endothelial cells of the tumor blood wall or apoptosis in tumor cells that form a part of the blood vessel wall, each leading to leakage and rupture of these vessels. The latter involves the phenomenon of tumor "mosaicism," in which tumor cells form a portion of the vascular wall (along with the endothelial cells). Induction of cell death of these tumor cells would result in tumor vascular disruption. | |

| Record name | ADH-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Exherin | |

CAS RN |

229971-81-7 | |

| Record name | ADH-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADH-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

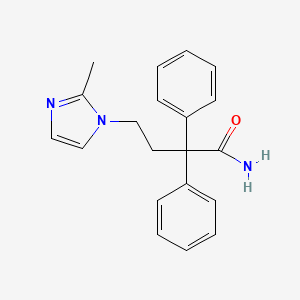

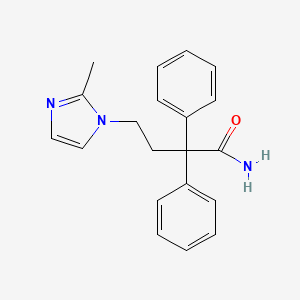

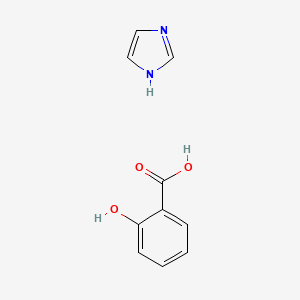

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

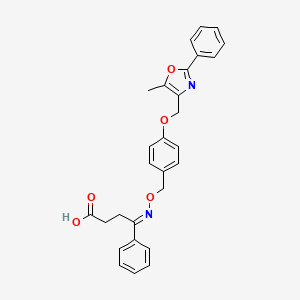

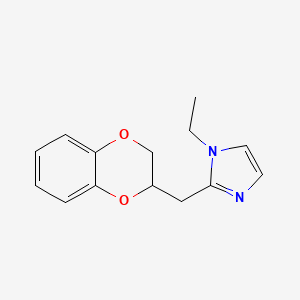

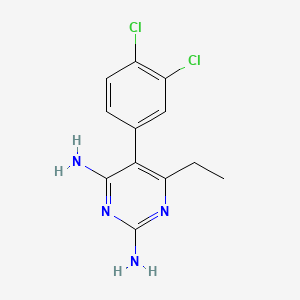

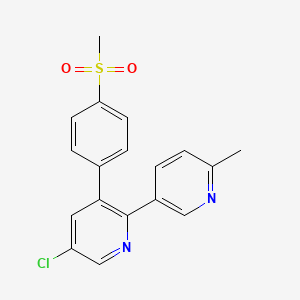

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.